molecular formula C19H22N2O3S B12208717 1-(4-butoxy-3-methylbenzenesulfonyl)-2-methyl-1H-1,3-benzodiazole

1-(4-butoxy-3-methylbenzenesulfonyl)-2-methyl-1H-1,3-benzodiazole

Cat. No.: B12208717
M. Wt: 358.5 g/mol
InChI Key: HLXWWJWRDQYDGR-UHFFFAOYSA-N
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Description

1-(4-butoxy-3-methylbenzenesulfonyl)-2-methyl-1H-1,3-benzodiazole is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a benzodiazole ring substituted with butoxy, methyl, and benzenesulfonyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-butoxy-3-methylbenzenesulfonyl)-2-methyl-1H-1,3-benzodiazole typically involves multi-step organic reactions. The starting materials often include 4-butoxy-3-methylbenzenesulfonyl chloride and 2-methyl-1H-1,3-benzodiazole. The reaction conditions may involve the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-(4-butoxy-3-methylbenzenesulfonyl)-2-methyl-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under basic conditions.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, cyanide) under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

1-(4-butoxy-3-methylbenzenesulfonyl)-2-methyl-1H-1,3-benzodiazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-butoxy-3-methylbenzenesulfonyl)-2-methyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-butoxy-3-methylbenzenesulfonyl)azepane
  • 1-(4-butoxy-3-methylbenzenesulfonyl)-3-methylpiperidine
  • 1-(4-butoxy-3-methylbenzenesulfonyl)-4-phenylpiperazine

Uniqueness

1-(4-butoxy-3-methylbenzenesulfonyl)-2-methyl-1H-1,3-benzodiazole is unique due to its specific substitution pattern on the benzodiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C19H22N2O3S

Molecular Weight

358.5 g/mol

IUPAC Name

1-(4-butoxy-3-methylphenyl)sulfonyl-2-methylbenzimidazole

InChI

InChI=1S/C19H22N2O3S/c1-4-5-12-24-19-11-10-16(13-14(19)2)25(22,23)21-15(3)20-17-8-6-7-9-18(17)21/h6-11,13H,4-5,12H2,1-3H3

InChI Key

HLXWWJWRDQYDGR-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=C(C=C1)S(=O)(=O)N2C(=NC3=CC=CC=C32)C)C

Origin of Product

United States

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